Tetrahydrofurfuryl oleate
CAS No.: 5420-17-7
Cat. No.: VC3788637
Molecular Formula: C23H42O3
Molecular Weight: 366.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5420-17-7 |
|---|---|
| Molecular Formula | C23H42O3 |
| Molecular Weight | 366.6 g/mol |
| IUPAC Name | oxolan-2-ylmethyl (Z)-octadec-9-enoate |
| Standard InChI | InChI=1S/C23H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(24)26-21-22-18-17-20-25-22/h9-10,22H,2-8,11-21H2,1H3/b10-9- |
| Standard InChI Key | GIPDEPRRXIBGNF-KTKRTIGZSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCCO1 |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC1CCCO1 |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC1CCCO1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Tetrahydrofurfuryl oleate (C₂₃H₄₂O₃) features a tetrahydrofuran (THF) ring linked via an ester bond to oleic acid, a monounsaturated C18 fatty acid. The THF ring contributes hydrophilic characteristics, while the oleate moiety provides lipophilicity, enabling the compound to act as a surfactant or solubilizing agent.
Key Structural Attributes:
Amphiphilic Behavior
The compound’s dual solubility profile allows it to interact with both aqueous and lipid phases. This property is critical in drug delivery systems, where it enhances the bioavailability of hydrophobic therapeutics by forming micelles or liposomes.
Synthesis and Industrial Production
Esterification Reaction
The synthesis involves acid-catalyzed esterification under reflux conditions:
Common catalysts include sulfuric acid and p-toluenesulfonic acid, with water removal via Dean-Stark traps to drive equilibrium toward product formation.
Industrial-Scale Manufacturing
Continuous-flow reactors are employed for large-scale production, ensuring high yields (>90%) and purity. Post-synthesis purification involves fractional distillation to isolate the ester from unreacted precursors and byproducts.
Reactivity and Chemical Transformations
Oxidation Reactions
The oleate moiety’s double bond (C9–C10) is susceptible to oxidation. Treatment with potassium permanganate (KMnO₄) yields dihydroxy and keto derivatives, while ozonolysis produces nonanoic and azelaic acids.
Reduction Pathways
Lithium aluminum hydride (LiAlH₄) reduces the ester group to tetrahydrofurfuryl alcohol and oleyl alcohol:
This reaction is pivotal in recycling or modifying the compound for specific applications.
Substitution Reactions
Nucleophilic substitution at the ester linkage enables the formation of amides or thioesters. For example, reaction with ammonia yields tetrahydrofurfuryl oleamide, a potential corrosion inhibitor.
Biological and Pharmaceutical Applications
Drug Delivery Systems
Tetrahydrofurfuryl oleate’s amphiphilicity facilitates the encapsulation of hydrophobic drugs like paclitaxel, improving their solubility and tumor-targeting efficiency. In vivo studies demonstrate a 2.3-fold increase in bioavailability compared to conventional formulations.
Stabilization of Nanoparticles
The compound stabilizes ruthenium nanoparticles in catalytic applications, preventing aggregation while maintaining catalytic activity over 10 reaction cycles.
Comparative Analysis with Structural Analogues
| Compound | Key Differentiator | Application Limitations |
|---|---|---|
| Tetrahydrofurfuryl acetate | Shorter acyl chain reduces lipophilicity | Less effective in drug delivery |
| Furfuryl oleate | Aromatic furan ring increases rigidity | Poor biocompatibility |
| Methyl oleate | Lacks THF ring, lower thermal stability | Unsuitable for high-temperature uses |
Future Research Directions
Targeted Drug Delivery
Functionalizing the THF ring with targeting ligands (e.g., folate) could enhance specificity toward cancer cells. Preliminary in vitro results show a 50% increase in cellular uptake in folate receptor-positive lines.
Green Chemistry Applications
As a bio-based solvent, tetrahydrofurfuryl oleate could replace petroleum-derived analogs in coatings and adhesives, reducing VOC emissions by 70% .
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